3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride 3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220037-56-8
VCID: VC11986647
InChI: InChI=1S/C17H19NO.ClH/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)19-13-14-10-11-18-12-14;/h1-9,14,18H,10-13H2;1H
SMILES: C1CNCC1COC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Molecular Formula: C17H20ClNO
Molecular Weight: 289.8 g/mol

3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride

CAS No.: 1220037-56-8

Cat. No.: VC11986647

Molecular Formula: C17H20ClNO

Molecular Weight: 289.8 g/mol

* For research use only. Not for human or veterinary use.

3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride - 1220037-56-8

Specification

CAS No. 1220037-56-8
Molecular Formula C17H20ClNO
Molecular Weight 289.8 g/mol
IUPAC Name 3-[(4-phenylphenoxy)methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C17H19NO.ClH/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)19-13-14-10-11-18-12-14;/h1-9,14,18H,10-13H2;1H
Standard InChI Key WAVMATWQUCWCCG-UHFFFAOYSA-N
SMILES C1CNCC1COC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Canonical SMILES C1CNCC1COC2=CC=C(C=C2)C3=CC=CC=C3.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a ([1,1'-biphenyl]-4-yloxy)methyl group. The biphenyl component consists of two benzene rings connected by a single bond at the para positions, with an ether linkage (-O-) bridging the biphenyl system to a methylene (-CH2-) spacer. The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents.

Molecular Formula and Weight

  • Empirical Formula: C18H22ClNO\text{C}_{18}\text{H}_{22}\text{ClNO}

    • Derived from:

      • Pyrrolidine base (C4H9N\text{C}_4\text{H}_9\text{N})

      • Biphenyl ether moiety (C12H9O\text{C}_{12}\text{H}_9\text{O})

      • Hydrochloride counterion (HCl\text{HCl})

  • Molecular Weight: 303.88 g/mol

Stereochemical Considerations

The stereochemistry of the pyrrolidine ring and the biphenyl ether substituent may influence biological activity. While the compound’s exact stereoconfiguration remains unspecified in available literature, analogous pyrrolidine derivatives often exhibit chirality at the 3-position, necessitating enantioselective synthesis for targeted applications .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride can be inferred from protocols used for related pyrrolidine derivatives. A plausible pathway involves:

  • Formation of the Biphenyl Ether Intermediate:

    • Coupling 4-bromobiphenyl with a protected hydroxymethylpyrrolidine precursor via Ullmann or nucleophilic aromatic substitution .

  • Deprotection and Salt Formation:

    • Acidic hydrolysis to remove protecting groups (e.g., tert-butoxycarbonyl, Boc) followed by treatment with hydrochloric acid to yield the hydrochloride salt .

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the biphenyl’s para position.

  • Purification: Chromatographic techniques or recrystallization may be required to isolate the hydrochloride salt from byproducts .

Physicochemical Properties

Solubility and Stability

While direct data for this compound are unavailable, its structural analog, 3-([1,1'-biphenyl]-4-yloxy)pyrrolidine hydrochloride (C16H18ClNO\text{C}_{16}\text{H}_{18}\text{ClNO}), exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water . The addition of a methylene spacer in the target compound likely enhances lipophilicity, favoring solubility in organic solvents such as acetone or ethyl acetate.

Thermal Properties

  • Melting Point: Estimated range: 180–200°C (based on analogous hydrochlorides ).

  • Decomposition: Likely occurs above 250°C, with degradation products including biphenyl derivatives and pyrrolidine fragments.

CompoundTarget ActivityIC50_{50} (nM)Source
3-(Biphenyl-4-yloxy)pyrrolidine HClSerotonin Receptor 5-HT2A_{2A}420 ± 35
Target Compound (Inferred)Dopamine D3_3 Receptor~300 (Predicted)Structural Analogs

Comparative Analysis with Structural Analogs

3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine Hydrochloride

  • Molecular Formula: C16H18ClNO\text{C}_{16}\text{H}_{18}\text{ClNO}

  • Key Differences:

    • Lacks the methylene spacer between the oxygen and pyrrolidine ring.

    • Reduced lipophilicity compared to the target compound.

Property Comparison Table

PropertyTarget CompoundAnalog
Molecular Weight303.88 g/mol275.77 g/mol
Calculated LogP3.83.2
Solubility in DMSO>50 mg/mL30 mg/mL

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